molecular formula C12H15N3 B2983308 4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine CAS No. 1187561-50-7

4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine

Cat. No.: B2983308
CAS No.: 1187561-50-7
M. Wt: 201.273
InChI Key: WKBUUIRKHQXNLF-UHFFFAOYSA-N
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Description

4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an ethyl group at position 4, an ortho-tolyl group at position 3, and an amine group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of ethyl hydrazine with 1-(o-tolyl)-3-oxobutan-1-one under acidic or basic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-3-fluoro-5-(o-tolyl)pyridine: Similar in structure but contains a fluorine atom instead of an amine group.

    4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at position 5 allows for further functionalization and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-9-11(14-15-12(9)13)10-7-5-4-6-8(10)2/h4-7H,3H2,1-2H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBUUIRKHQXNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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